molecular formula C9H9NO B567054 5-Cyclopropylpicolinaldehyde CAS No. 1256825-21-4

5-Cyclopropylpicolinaldehyde

Cat. No.: B567054
CAS No.: 1256825-21-4
M. Wt: 147.177
InChI Key: SHYODVYVWOXGML-UHFFFAOYSA-N
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Description

5-Cyclopropylpicolinaldehyde: is an organic compound with the molecular formula C₉H₉NO and a molecular weight of 147.17 g/mol . It is a derivative of picolinaldehyde, characterized by the presence of a cyclopropyl group attached to the fifth position of the pyridine ring. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropylpicolinaldehyde typically involves the cyclopropylation of picolinaldehyde. One common method is the reaction of picolinaldehyde with cyclopropylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclopropylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed.

Major Products Formed:

    Oxidation: 5-Cyclopropylpicolinic acid.

    Reduction: 5-Cyclopropylpicolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Cyclopropylpicolinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Cyclopropylpicolinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is harnessed in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

    Picolinaldehyde: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylbenzaldehyde: Contains a benzene ring instead of a pyridine ring.

    Cyclopropylformaldehyde: A simpler structure with only a cyclopropyl group and an aldehyde group.

Uniqueness: 5-Cyclopropylpicolinaldehyde is unique due to the combination of the cyclopropyl group and the picolinaldehyde structure. This combination imparts distinct reactivity and steric properties, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

5-cyclopropylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-6-9-4-3-8(5-10-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYODVYVWOXGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745107
Record name 5-Cyclopropylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256825-21-4
Record name 5-Cyclopropyl-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256825-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropylpyridine-2-carbaldehyde
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